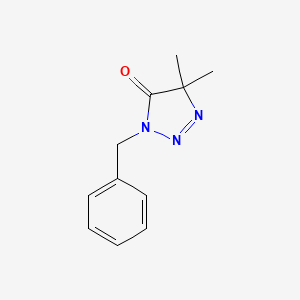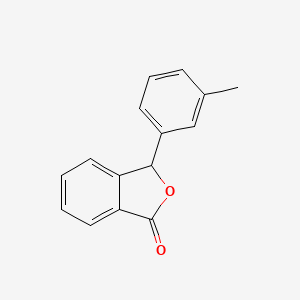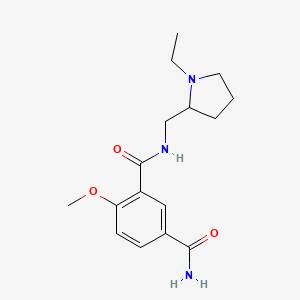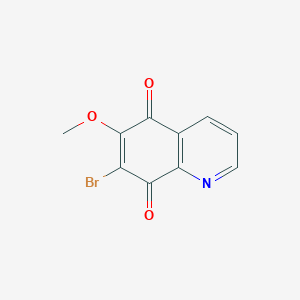
3-Aminopropyl 2-ethyl-5-oxotetrahydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropyl 2-ethyl-5-oxotetrahydrofuran-2-carboxylate is a chemical compound with a unique structure that combines an aminopropyl group with a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropyl 2-ethyl-5-oxotetrahydrofuran-2-carboxylate typically involves the reaction of 2-ethyl-5-oxotetrahydrofuran-2-carboxylic acid with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-Aminopropyl 2-ethyl-5-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Aminopropyl 2-ethyl-5-oxotetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Aminopropyl 2-ethyl-5-oxotetrahydrofuran-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The tetrahydrofuran ring provides structural stability and can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: A compound with similar aminopropyl functionality but different structural features.
2-Ethyl-5-oxotetrahydrofuran-2-carboxylic acid: Shares the tetrahydrofuran ring but lacks the aminopropyl group.
Uniqueness
3-Aminopropyl 2-ethyl-5-oxotetrahydrofuran-2-carboxylate is unique due to its combination of an aminopropyl group and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-aminopropyl 2-ethyl-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-2-10(5-4-8(12)15-10)9(13)14-7-3-6-11/h2-7,11H2,1H3 |
InChI Key |
ZNOCSYQUTKNZSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)O1)C(=O)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


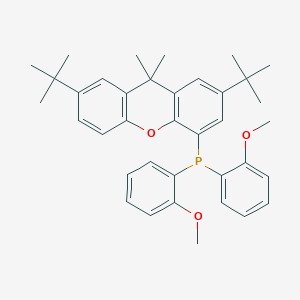
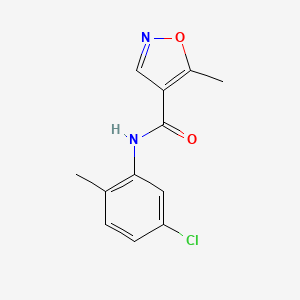
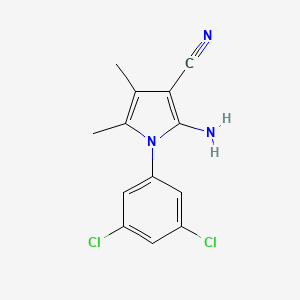
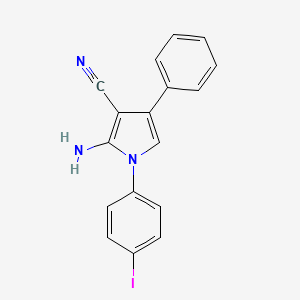
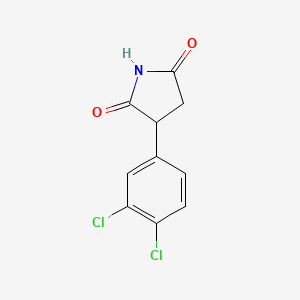
![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)

![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)
